molecular formula C15H24O4 B8151046 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol

Cat. No.: B8151046
M. Wt: 268.35 g/mol
InChI Key: LEIRMSKQQXSPPY-UHFFFAOYSA-N
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Description

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol is an organic compound that belongs to the class of polyethylene glycols. It is characterized by its complex structure, which includes phenylmethoxy and butoxy groups attached to an ethoxyethanol backbone. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol typically involves multiple steps. One common method starts with the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ethers.

Scientific Research Applications

2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)butoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets. Its structure allows it to act as a surfactant, reducing surface tension and enhancing the solubility of other compounds. It can also form hydrogen bonds with other molecules, facilitating various chemical reactions and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phenylmethoxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These properties make it particularly useful in applications requiring specific solubility and interaction characteristics.

Properties

IUPAC Name

2-[2-(4-phenylmethoxybutoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c16-8-11-18-13-12-17-9-4-5-10-19-14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIRMSKQQXSPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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